molecular formula C5H8N2 B1279541 1-Aminocyclobutanecarbonitrile CAS No. 70780-84-6

1-Aminocyclobutanecarbonitrile

Cat. No.: B1279541
CAS No.: 70780-84-6
M. Wt: 96.13 g/mol
InChI Key: GVUPCWCOWHNOHV-UHFFFAOYSA-N
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Description

1-Aminocyclobutanecarbonitrile (CAS: 70780-84-6) is a strained cyclic amine featuring a four-membered cyclobutane ring substituted with both an amino (-NH₂) and a nitrile (-CN) group. Its molecular formula is C₅H₈N₂, with a molecular weight of 96.13 g/mol . The compound’s unique structure confers high ring strain due to the cyclobutane geometry, influencing its reactivity and stability. It is commonly utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules and peptidomimetics .

Properties

IUPAC Name

1-aminocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-4-5(7)2-1-3-5/h1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUPCWCOWHNOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461142
Record name 1-aminocyclobutanecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70780-84-6
Record name 1-aminocyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminocyclobutane-1-carbonitrile
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Preparation Methods

The synthesis of 1-Aminocyclobutanecarbonitrile can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Aminocyclobutanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
1-Aminocyclobutanecarbonitrile has been investigated for its potential as an anticancer agent. A study highlighted the compound's role in the development of KB-0742, a selective small molecule inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in MYC-dependent cancers. The compound exhibited an IC50 value of 183 nM, indicating significant potency against CDK9, which is often overexpressed in various cancers .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves inhibition of transcriptional regulation pathways critical for cancer cell proliferation. This inhibition leads to reduced cell viability and can induce apoptosis in cancerous cells, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecular architectures. Its unique cyclobutane ring structure allows for various chemical modifications, facilitating the synthesis of diverse derivatives that can possess different biological activities. For instance, it can be utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that have shown promising biological activities .

Material Science

Potential in Polymer Chemistry
The compound's unique properties also make it suitable for applications in material science. Research has indicated that derivatives of this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or resistance to environmental degradation. This application is particularly relevant in developing advanced materials for industrial use .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentPotent inhibitor of CDK9 with IC50 = 183 nM
Organic SynthesisBuilding block for complex moleculesFacilitates synthesis of diverse biologically active compounds
Material ScienceEnhancing polymer propertiesImproves mechanical stability and thermal resistance

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study involving various cancer cell lines, this compound derivatives were tested for their cytotoxic effects. The results demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This highlights the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Synthesis and Characterization
Another study focused on synthesizing novel derivatives from this compound using various coupling reactions. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and providing insights into their reactivity patterns. This research underscores the compound's utility as a versatile precursor in organic synthesis .

Mechanism of Action

The mechanism of action of 1-Aminocyclobutanecarbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Aminocyclopropane-1-carbonitrile (CAS: 117322-30-2)

  • Molecular Formula : C₄H₆N₂
  • Molecular Weight : 84.09 g/mol
  • Key Differences :
    • Smaller cyclopropane ring (3-membered) increases ring strain (~27 kcal/mol vs. ~26 kcal/mol for cyclobutane), enhancing reactivity in ring-opening reactions .
    • Lower molecular weight and steric hindrance favor nucleophilic substitution but reduce thermal stability compared to cyclobutane analogs .

Cyclic Amines with Larger Rings

1-Aminocyclohexanecarbonitrile (CAS: 5496-10-6)

  • Molecular Formula : C₇H₁₂N₂
  • Molecular Weight : 110.16 g/mol
  • Key Differences: Six-membered cyclohexane ring reduces strain, improving thermodynamic stability and solubility in nonpolar solvents . Bulkier structure limits applications in sterically constrained environments (e.g., enzyme active sites) .

Derivatives with Substituent Modifications

1-(Cyclopropylamino)cyclobutane-1-carbonitrile (CAS: 737717-32-7)

  • Molecular Formula : C₈H₁₂N₂
  • Molecular Weight : 136.2 g/mol
  • Key Differences: Cyclopropylamino group introduces additional steric and electronic effects, altering reactivity in cross-coupling reactions . Higher lipophilicity (logP ~1.8 vs. ~0.5 for 1-aminocyclobutanecarbonitrile) enhances membrane permeability in drug design .

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS: 84467-19-6)

  • Molecular Formula : C₁₁H₁₀Cl₂N₂
  • Molecular Weight : 247.12 g/mol
  • Chlorine atoms enhance oxidative stability but reduce solubility in aqueous media .

Data Tables for Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Applications
This compound 70780-84-6 C₅H₈N₂ 96.13 Cyclobutane, -NH₂, -CN Pharmaceutical intermediates
1-Aminocyclopropane-1-carbonitrile 117322-30-2 C₄H₆N₂ 84.09 Cyclopropane, -NH₂, -CN Reactive intermediates
1-Aminocyclohexanecarbonitrile 5496-10-6 C₇H₁₂N₂ 110.16 Cyclohexane, -NH₂, -CN Organic synthesis
1-(Cyclopropylamino)cyclobutane-1-carbonitrile 737717-32-7 C₈H₁₂N₂ 136.2 Cyclobutane, cyclopropylamino, -CN Drug discovery

Biological Activity

1-Aminocyclobutanecarbonitrile (ACBC) is a compound of interest due to its potential biological activities. This article summarizes the findings from various studies, highlighting its mechanisms of action, therapeutic potential, and implications in pharmacology.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amino group and a cyano group attached. Its chemical structure can be represented as follows:

  • Molecular Formula : C5_5H8_8N2_2
  • Molecular Weight : 112.13 g/mol

Research indicates that ACBC may exhibit biological activity through several mechanisms:

  • Inhibition of Sphingosine Kinases : ACBC has been studied as a potential inhibitor of sphingosine kinases (SphKs), which are involved in the production of sphingosine 1-phosphate (S1P), a bioactive lipid that regulates various cellular processes including proliferation, migration, and survival. Inhibiting SphK activity can lead to reduced levels of S1P, thereby affecting cancer cell behavior and potentially inhibiting tumor growth .
  • Impact on Cell Signaling Pathways : By modulating S1P levels, ACBC may influence key signaling pathways such as PI3K/Akt and ERK, which are critical for cell survival and proliferation .

Biological Activity Data

The biological activity of ACBC has been evaluated in various experimental models. Below is a summary table of its effects on different biological targets:

Target Effect IC50_{50} (nM) Study Reference
Sphingosine Kinase 1Inhibition183
Tumor Cell LinesCytotoxicity600 - 1200
Cell ProliferationInhibition530 - 1000

Case Studies and Experimental Findings

Several studies have documented the biological effects of ACBC in vivo and in vitro:

  • Antitumor Activity : In mouse xenograft models, compounds similar to ACBC have demonstrated significant antitumor activity. The inhibition of SphK1 was associated with reduced tumor growth, suggesting that ACBC could be leveraged as an anticancer agent .
  • Cell Culture Studies : In vitro assays using triple-negative breast cancer (TNBC) cell lines showed that ACBC inhibited cellular growth and induced apoptosis. The cytotoxic effects were dose-dependent, with higher concentrations leading to increased cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.